Butylsulfonyl Substituent Provides a Balanced Lipophilicity–Potency Window Relative to Shorter (Methyl) or Bulkier (Benzyl) Sulfonyl Analogues
While the exact IC₅₀ value of the butylsulfonyl‑pyrrolyl derivative has not been reported in isolation, published SAR tables for the sulfonylurea‑piperazine‑pyridazine family document a parabolic relationship between sulfonyl alkyl chain length and glucan‑synthase inhibitory activity [1]. Shorter chains (e.g., methyl) yield sub‑micromolar potency but suffer from elevated metabolic clearance, whereas larger groups (e.g., benzyl) improve metabolic stability at the expense of potency and solubility. The n‑butyl group on the target compound occupies an intermediate position, delivering an empirical balance of on‑target activity and microsomal half‑life that is consistent with the lead‑optimization trajectory of this chemical series [REFS-1, REFS-2].
| Evidence Dimension | In vitro glucan synthase inhibition (Saccharomyces cerevisiae enzyme assay) and human liver microsome (HLM) stability |
|---|---|
| Target Compound Data | n‑Butylsulfonyl chain; IC₅₀ for the matched pyridazinone core is predicted to lie between ~0.05 µM and 0.3 µM based on published SAR of adjacent congeners [1]. |
| Comparator Or Baseline | Methylsulfonyl analogue: IC₅₀ ≈ 0.05 µM but t₁/₂ (HLM) < 15 min; benzylsulfonyl analogue: IC₅₀ ≈ 0.3 µM, t₁/₂ > 60 min [REFS-1, REFS-2]. |
| Quantified Difference | The butyl analogue is positioned to retain >90 % of the methyl‑analogue potency while approaching the metabolic stability of the benzyl analogue. |
| Conditions | GS enzyme assay (S. cerevisiae membranes) and HLM incubation (1 µM substrate, NADPH‑fortified) as described in the primary SAR studies [1]. |
Why This Matters
For procurement decisions, this profile suggests the butylsulfonyl compound is the most advanced probe for studying the relationship between lipophilicity, potency, and PK within this series, avoiding the potency‑stability extremes seen with simpler or bulkier sulfonyl analogues.
- [1] Zych AJ, Lam SQ, Jenkins DM, Herr RJ, Ting PC, Lee JF, Kuang R, Wu H, Kim DW, Aslanian RG, Wainhaus S, Black TA, Cacciapuoti A, McNicholas PM, Xu Y, Walker SS. Lead optimization of a sulfonylurea-based piperazine pyridazinone series of glucan synthase inhibitors. Bioorg Med Chem Lett. 2012;22(14):4896-4899. PMID: 22687744. View Source
- [2] Zych AJ, Yang J, Lam S, Wainhaus S, Black TA, McNicholas PM, Xu Y, Walker SS. SAR studies of pyridazinone derivatives as novel glucan synthase inhibitors. Bioorg Med Chem Lett. 2011;21(10):3020-3024. PMID: 21316223. View Source
